4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
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Overview
Description
4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine, fluorine, and nitrile groups in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .
Mode of Action
It’s known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for its activity . For instance, a halo group at the 7 and 8 positions of the ring has been associated with active compounds .
Biochemical Pathways
Compounds with similar structures have been found to interact with various biochemical pathways, leading to a range of therapeutic effects .
Pharmacokinetics
A study on a similar compound synthesized for potential sars-cov-2 treatment reported the admet properties of the compound, which could provide some insights .
Result of Action
Compounds with a similar structure have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with sulfur and cyanogen bromide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: Researchers investigate its effects on cellular pathways and its potential as a tool for studying biological processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile: Lacks the 1,1-dioxide group, which may affect its reactivity and biological activity.
4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine:
Uniqueness
The presence of the 1,1-dioxide group in 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide distinguishes it from other similar compounds. This group can enhance the compound’s stability and reactivity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl2FN2O2S/c16-9-3-10(17)5-12(4-9)20-8-13(7-19)23(21,22)15-2-1-11(18)6-14(15)20/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPFWIJWVRNPII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N(C=C(S2(=O)=O)C#N)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl2FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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